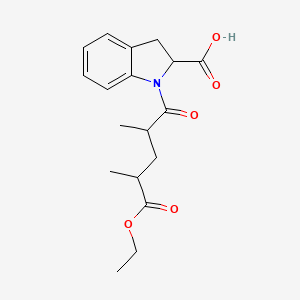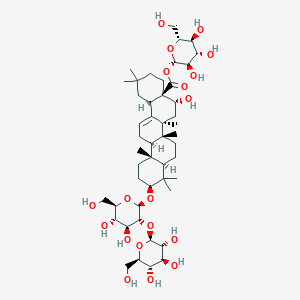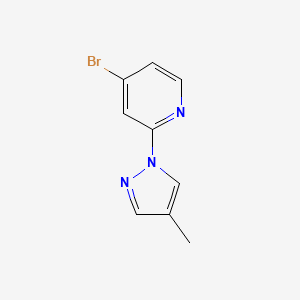![molecular formula C40H68O13 B12302483 2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anemarrhenasaponin Ia is a steroidal saponin compound isolated from the rhizome of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anemarrhenasaponin Ia is typically extracted from the rhizome of Anemarrhena asphodeloides. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Anemarrhenasaponin Ia .
Industrial Production Methods: Industrial production of Anemarrhenasaponin Ia follows similar extraction and purification processes but on a larger scale. The rhizomes are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Anemarrhenasaponin Ia undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions to oxidize Anemarrhenasaponin Ia.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Anemarrhenasaponin Ia .
Aplicaciones Científicas De Investigación
Anemarrhenasaponin Ia has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Medicine: Anemarrhenasaponin Ia has shown potential in treating inflammatory diseases and cancer.
Industry: The compound is used in the development of anti-inflammatory and antioxidant products.
Mecanismo De Acción
Anemarrhenasaponin Ia exerts its effects primarily through the inhibition of the SHH signaling pathway. This pathway is crucial for cell growth and differentiation, and its aberrant activation is linked to cancer progression. By inhibiting this pathway, Anemarrhenasaponin Ia suppresses tumor growth and proliferation . Additionally, the compound inhibits the generation of reactive oxygen species (ROS), contributing to its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Anemarrhenasaponin Ia is part of a group of steroidal saponins found in Anemarrhena asphodeloides. Similar compounds include:
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Timosaponin BIII: Exhibits significant anti-inflammatory activity by inhibiting NO production and suppressing the expression of inflammatory cytokines.
Mangiferin: Another compound from the same plant, known for its antioxidant and anti-inflammatory effects.
Compared to these compounds, Anemarrhenasaponin Ia is unique in its dual inhibition of SHH signaling and ROS generation, making it a promising candidate for cancer therapy and anti-inflammatory treatments .
Propiedades
Fórmula molecular |
C40H68O13 |
|---|---|
Peso molecular |
757.0 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C40H68O13/c1-18(2)10-15-40(48-7)19(3)26-34(53-40)30(44)27-23-9-8-21-16-22(11-13-38(21,5)24(23)12-14-39(26,27)6)50-37-35(32(46)29(43)25(17-41)51-37)52-36-33(47)31(45)28(42)20(4)49-36/h18-37,41-47H,8-17H2,1-7H3 |
Clave InChI |
YLSLJTMRNWEFEU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)O)OC1(CCC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)




![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

